molecular formula C21H15ClN2O4 B12038183 [3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12038183
M. Wt: 394.8 g/mol
InChI Key: FJENLXIZZQMGGM-YDZHTSKRSA-N
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Description

[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a synthetic organic compound characterized by its complex structure, which includes a hydrazone linkage and aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves the following steps:

  • Formation of the Hydrazone Linkage: : The reaction begins with the condensation of 4-hydroxybenzohydrazide with 3-formylphenyl 4-chlorobenzoate. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.

  • Purification: : The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl moiety, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and aromatic rings allow it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate: Similar in structure but with a bromine atom instead of chlorine.

    [3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-fluorobenzoate: Contains a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in [3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its bromine and fluorine analogs, which may exhibit different reactivity and biological profiles.

Properties

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O4/c22-17-8-4-16(5-9-17)21(27)28-19-3-1-2-14(12-19)13-23-24-20(26)15-6-10-18(25)11-7-15/h1-13,25H,(H,24,26)/b23-13+

InChI Key

FJENLXIZZQMGGM-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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